(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 62100-28-1
VCID: VC7812020
InChI: InChI=1S/C11H9NO3/c1-7-8-4-2-3-5-9(8)11(15)12(7)6-10(13)14/h2-5H,1,6H2,(H,13,14)
SMILES: C=C1C2=CC=CC=C2C(=O)N1CC(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

CAS No.: 62100-28-1

Cat. No.: VC7812020

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid - 62100-28-1

Specification

CAS No. 62100-28-1
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid
Standard InChI InChI=1S/C11H9NO3/c1-7-8-4-2-3-5-9(8)11(15)12(7)6-10(13)14/h2-5H,1,6H2,(H,13,14)
Standard InChI Key FRPPZAYXMSWNOB-UHFFFAOYSA-N
SMILES C=C1C2=CC=CC=C2C(=O)N1CC(=O)O
Canonical SMILES C=C1C2=CC=CC=C2C(=O)N1CC(=O)O

Introduction

Chemical Identity and Nomenclature

Molecular and Structural Identity

(1-Methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is systematically named 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid under IUPAC nomenclature. Its molecular structure comprises an isoindole ring system fused with a methylene group at the 1-position and a ketone at the 3-position, while the acetic acid moiety is attached to the nitrogen atom at the 2-position . Key identifiers include:

PropertyValueSource
CAS Registry Number62100-28-1
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
SMILES NotationC=C1C2=CC=CC=C2C(=O)N1CC(=O)O
InChI KeyFRPPZAYXMSWNOB-UHFFFAOYSA-N

The compound’s canonical SMILES string and InChIKey confirm its unique stereoelectronic configuration, which influences its reactivity and intermolecular interactions .

SupplierCatalog NumberPuritySize
Alfa ChemistryACM6210028196%Inquiry
VulcanChemVC7812020N/ACustom
UniChemistN/AN/ABulk

UniChemist’s production facilities in Henan, Shanxi, and Shandong provinces enable large-scale synthesis, highlighting industrial demand .

Structural and Physicochemical Properties

Core Structural Features

The isoindole scaffold consists of a benzene ring fused to a pyrrole moiety, with a methylene group (=CH₂) at position 1 and a ketone (=O) at position 3 . The acetic acid substituent at position 2 introduces both hydrophilicity and hydrogen-bonding capacity, making the compound amphiphilic . Key structural attributes include:

  • Conjugated π-system: The isoindole ring and methylene group create an extended conjugated network, potentially enabling applications in optoelectronics.

  • Carboxylic acid functionality: Facilitates salt formation, esterification, and participation in supramolecular assemblies .

Physicochemical Data

Experimental and computed physicochemical properties are summarized below:

PropertyValueSource
Density1.387 g/cm³
Flashpoint231.36°C
LogP (Partition Coefficient)1.1356
Polar Surface Area (PSA)57.61 Ų

The relatively low LogP value suggests moderate lipophilicity, while the high PSA indicates significant polarity due to the carboxylic acid and ketone groups .

Synthesis and Derivatives

Structural Analogues

A methyl-substituted derivative, 1,3-dihydro-α-methyl-1-methylene-3-oxo-2H-isoindole-2-acetic acid (CAS 62100-29-2), demonstrates the compound’s derivatization potential . With a molecular formula of C₁₂H₁₁NO₃ and a purity of 98%, this analogue highlights opportunities for structural optimization in drug discovery .

Applications in Research and Industry

Medicinal Chemistry

The compound’s isoindole core is a privileged structure in drug design, often associated with kinase inhibition and antimicrobial activity. Potential therapeutic applications include:

  • Anticancer agents: The conjugated system may intercalate DNA or inhibit topoisomerases.

  • Anti-inflammatory drugs: Carboxylic acid groups can target cyclooxygenase (COX) enzymes.

Materials Science

The compound’s π-conjugated system and functional groups enable its use in:

  • Organic semiconductors: As a building block for conductive polymers.

  • Metal-organic frameworks (MOFs): Carboxylic acid moieties coordinate with metal ions to form porous structures .

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